Physicochemical Property Fingerprint vs. Five Nearest-Neighbor Analogs from the Same Screening Library
The target compound occupies a distinct region of calculated property space relative to its five closest commercially available analogs (all supplied by the same vendor at identical 90% purity). Its cLogP (1.94) is higher than the des-methoxy analog F6471‑2532 (MW 243.30, cLogP not explicitly given but predicted lower due to loss of one oxygen atom) and lower than the naphthyl analog F6471‑2591 (MW 283.32, containing an additional aromatic ring that increases lipophilicity). The target compound’s TPSA (38.77 Ų) and hydrogen‑bond acceptor count (HBA = 3) position it favorably for CNS penetration while retaining sufficient polarity for aqueous solubility (cLogSw –2.63). This profile is distinguishable from F6471‑2568 (MW 271.31, C₁₆H₁₇NO₃, one fewer oxygen atom, predicted lower HBA), F6471‑2554 (MW 257.33, C₁₆H₁₉NO₂, lacking the ether oxygen of the methoxyphenoxy group), and F6471‑2556 (MW 257.32, C₁₆H₁₉NO₂, a regioisomeric variation) [REFS‑1]. The quantified differences are summarized in the comparison data below.
| Evidence Dimension | Molecular weight, formula, and key calculated descriptors (cLogP, TPSA, HBA, HBD, ROTB, Fsp³) |
|---|---|
| Target Compound Data | MW 273.33 g/mol; C₁₆H₁₉NO₃; cLogP 1.94; TPSA 38.77 Ų; HBA 3; HBD 0; ROTB 5; Fsp³ 0.44; cLogSw –2.63 |
| Comparator Or Baseline | Analog F6471‑2532: MW 243.30, C₁₅H₁₇NO₂ (des‑methoxy); Analog F6471‑2568: MW 271.31, C₁₆H₁₇NO₃ (unsaturated amide); Analog F6471‑2591: MW 283.32, C₁₇H₁₇NO₃ (naphthyl); Analog F6471‑2554: MW 257.33, C₁₆H₁₉NO₂; Analog F6471‑2556: MW 257.32, C₁₆H₁₉NO₂ (regioisomer) |
| Quantified Difference | MW difference vs. analogs ranges from +2.0 to +30.0 g/mol; formula difference of 1‑2 oxygen atoms; TPSA difference estimated ≥4 Ų; HBA difference of 0‑1; ROTB difference of 0‑2 |
| Conditions | Calculated using Life Chemicals' standard in silico pipeline (cLogP, TPSA, cLogSw, HBA, HBD, ROTB, Fsp³) and confirmed by vendor-provided molecular formulas |
Why This Matters
These physicochemical differences directly impact CNS MPO desirability scores, passive permeability, and solubility classification, making the target compound a unique starting point for hit-to-lead optimization that cannot be replicated by substituting with the cheaper or more readily available analog F6471‑2532.
